Tetraisopropyltin

Catalog No.
S1891682
CAS No.
2949-42-0
M.F
C12H28Sn
M. Wt
291.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraisopropyltin

CAS Number

2949-42-0

Product Name

Tetraisopropyltin

IUPAC Name

tetra(propan-2-yl)stannane

Molecular Formula

C12H28Sn

Molecular Weight

291.1 g/mol

InChI

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3;

InChI Key

NJASUIDIZMMYED-UHFFFAOYSA-N

SMILES

CC(C)[Sn](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Sn](C(C)C)(C(C)C)C(C)C

The exact mass of the compound Tetraisopropyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraisopropyltin is a liquid, air- and moisture-sensitive organotin compound used as a high-purity precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of tin-containing thin films, such as tin oxide (SnO2). As a member of the tetraalkyltin family, its primary value lies in providing a chlorine-free source of tin, which is critical for applications in electronics where halide contamination can degrade device performance. Its distinct physical properties, including a boiling point of 89°C at 10 mmHg, dictate its handling and delivery characteristics in vapor deposition systems.

Substituting Tetraisopropyltin with seemingly similar compounds introduces significant process and performance penalties. Using inorganic precursors like tin(IV) chloride (SnCl4) introduces halide impurities, which can act as carrier scattering sites and reduce the electrical mobility of the final film. Alternative tetraalkyltins, such as tetramethyltin (TMT) or tetrabutyltin, possess different thermal decomposition profiles and reactivity due to their distinct alkyl group structures. This non-interchangeability means that a process calibrated for the specific volatility and decomposition kinetics of Tetraisopropyltin will require costly re-optimization and may fail to produce films with the desired morphology, purity, or performance if a substitute is used.

Enables Halide-Free Film Deposition, Avoiding Electrical Mobility Degradation

Unlike tin(IV) chloride (SnCl4), which is a common industrial precursor, Tetraisopropyltin is a chlorine-free compound. The use of SnCl4 can lead to the incorporation of residual chlorine impurities into the deposited SnO2 film. These impurities can cause enhanced carrier scattering, thereby reducing the electrical mobility of the film, a critical parameter for transparent conducting oxides and sensor applications. Studies comparing SnCl4-derived films to those from an analogous organometallic precursor (tetramethyltin) show that halide impurities are a key differentiating factor in the electrical properties of the resulting layers.

Evidence DimensionPrecursor Halogen Content
Target Compound Data0% (Chlorine-free organometallic)
Comparator Or BaselineTin(IV) Chloride (SnCl4): Contains 74.7% chlorine by mass
Quantified DifferenceComplete elimination of precursor-based chlorine contamination risk
ConditionsChemical Vapor Deposition (CVD) process for SnO2 thin films.

For high-performance electronic devices, eliminating halide impurities from the precursor stage is critical to achieving maximum electrical mobility and device efficiency.

Offers a Lower-Temperature Processing Window Compared to Inorganic Precursors

The use of an isopropoxide or isopropyl-ligated metal precursor can significantly lower the required process temperature compared to its corresponding metal chloride. For example, in the analogous titanium system, the thermal decomposition of titanium tetraisopropoxide (TTIP) occurs between 492–579°C, whereas the oxidation of titanium tetrachloride (TiCl4) requires temperatures of 850–1000°C to achieve the same reaction rates. By class-level inference, Tetraisopropyltin is expected to offer a substantially lower thermal budget for SnO2 deposition compared to the SnCl4/water process, which typically operates at 450-650°C. This is a critical advantage for coating temperature-sensitive substrates like polymers or pre-fabricated electronic components.

Evidence DimensionRequired Reaction Temperature for Equivalent Rate Constants (Titanium Analogy)
Target Compound Data492–579°C (for Titanium Tetraisopropoxide, TTIP)
Comparator Or BaselineTitanium Tetrachloride (TiCl4): 850–1000°C
Quantified DifferencePotential process temperature reduction of >350°C based on analogous metal-organic vs. metal-halide chemistry
ConditionsTubular flow reactor for metal oxide particle synthesis.

A lower deposition temperature expands the range of compatible substrates, reduces thermal stress on the device, and can lower energy costs in manufacturing.

Influences Film Morphology, Enabling Larger Grain Size and Different Microstructures

The chemical nature of the precursor directly controls the morphology and microstructure of the deposited film. In a direct comparison, SnO2 films deposited using an organometallic precursor (tetramethyltin, TMT) exhibited elongated grains, while films from tin(IV) chloride (SnCl4) resulted in more rounded grains. Furthermore, the TMT process yielded relatively larger grains and produced films with lower surface roughness compared to the SnCl4 process under similar conditions. As Tetraisopropyltin is also a tetraalkyltin, it provides a route to engineer specific film microstructures that are inaccessible with inorganic halide precursors, which is crucial for optimizing properties like surface area in gas sensors or light scattering in optical coatings.

Evidence DimensionResulting SnO2 Film Grain Shape
Target Compound DataElongated Grains (Observed with Tetramethyltin, an analogous organometallic precursor)
Comparator Or BaselineTin(IV) Chloride (SnCl4): Rounded Grains
Quantified DifferenceQualitative difference in grain morphology (elongated vs. rounded)
ConditionsChemical Vapor Deposition (CVD) on borosilicate glass substrates at ~550°C.

Direct control over film morphology and grain size via precursor selection is a key tool for tailoring the functional properties of the final device, such as sensor sensitivity or optical transparency.

Precursor for High-Mobility Transparent Conducting Oxide (TCO) Layers

For fabricating TCOs used in displays, solar cells, and smart windows where high electrical mobility is paramount. The chlorine-free nature of Tetraisopropyltin prevents the incorporation of halide impurities that reduce carrier mobility.

Deposition of Functional Coatings on Temperature-Sensitive Substrates

Ideal for coating polymer films, flexible electronics, or other thermally sensitive components. The expected lower decomposition temperature of Tetraisopropyltin compared to inorganic sources like SnCl4 enables processing at a reduced thermal budget, preventing substrate damage.

Fabrication of Engineered-Morphology Gas Sensor Layers

In the development of chemical sensors where performance is dictated by the surface area and grain structure of the sensing layer. The ability to produce distinct, elongated grain morphologies, unlike those from halide precursors, allows for the targeted optimization of sensor response and sensitivity.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2949-42-0

Dates

Last modified: 08-16-2023

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